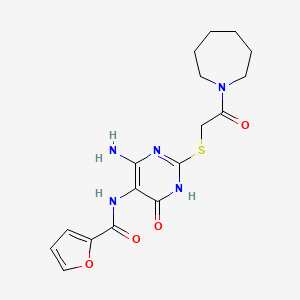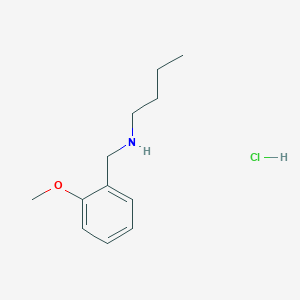![molecular formula C14H11Cl2NO5 B2616531 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 315234-76-5](/img/structure/B2616531.png)
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyranone ring substituted with a nitroethyl group and a dichlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves a multi-step process. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-hydroxy-6-methyl-2H-pyran-2-one. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions, such as temperature and molar ratios, are crucial to achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of reaction parameters, such as temperature and residence time, enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of the target compound.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Shares structural similarities with the dichlorophenyl group.
Uniqueness
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of both a nitroethyl group and a pyranone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5/c1-7-4-12(18)13(14(19)22-7)10(6-17(20)21)9-3-2-8(15)5-11(9)16/h2-5,10,18H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJIWKPHMAASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
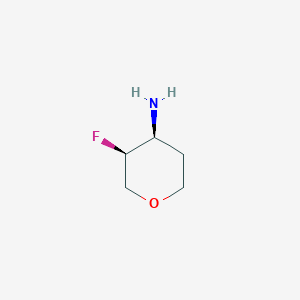
![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)
![N'-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2616452.png)
![N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2616453.png)
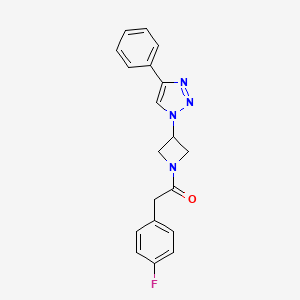
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)
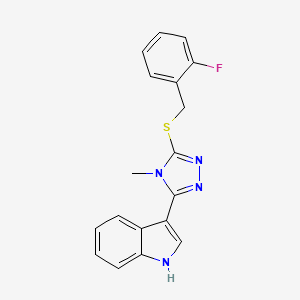
![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)
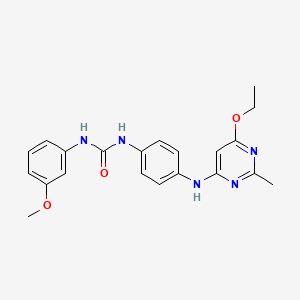
![2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2616467.png)
